

Synthesis of Dodecamethylene-bis(triphenylphosphonium) Dibromide: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,12-Dibromododecane

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dodecamethylene-bis(triphenylphosphonium) dibromide from **1,12-dibromododecane** and triphenylphosphine. This versatile molecule serves as a key intermediate in various organic syntheses, most notably as a precursor for a bis-Wittig reagent used in the construction of long-chain alkenes and macrocyclic compounds.

Application Notes

Dodecamethylene-bis(triphenylphosphonium) dibromide is primarily utilized as a C12-linker in the Wittig reaction. Upon deprotonation with a strong base, it forms a bis-ylide, which can react with two equivalents of an aldehyde or ketone, or intramolecularly with a dialdehyde or diketone to form complex cyclic or polymeric structures.

Key Applications:

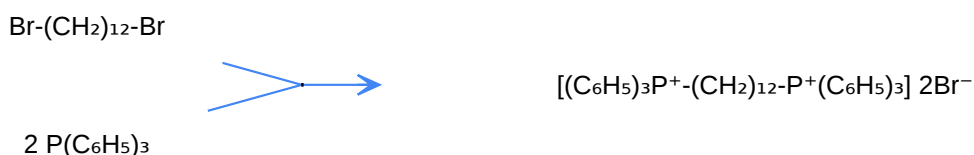
- **Macrocyclic Synthesis:** The bis-Wittig reagent derived from this salt is a powerful tool for the synthesis of large ring structures, which are of interest in supramolecular chemistry and as scaffolds in drug discovery. The long, flexible dodecamethylene chain allows for the formation of macrocycles with minimal ring strain.

- **Polymer Chemistry:** This compound can be used in polymerization reactions to introduce long-chain aliphatic linkages into polymer backbones.
- **Phase-Transfer Catalysis:** Like other quaternary phosphonium salts, this compound may exhibit properties as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.
- **Biological Activity:** Long-chain bis(phosphonium) salts have been investigated for their antimicrobial properties.

Synthesis of Dodecamethylene-bis(triphenylphosphonium) Dibromide

The synthesis involves a nucleophilic substitution reaction where triphenylphosphine displaces the bromide ions from **1,12-dibromododecane**.

Reaction Scheme



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Caption: Synthesis of dodecamethylene-bis(triphenylphosphonium) dibromide.

Experimental Protocol

This protocol is adapted from the work of Yuan et al.[\[1\]](#)

Materials:

- **1,12-Dibromododecane**
- Triphenylphosphine

- N,N-dimethyl acetamide (DMAC)
- Petroleum ether (b.p. 90-120°C)
- Distilled water

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Nitrogen inlet
- Vacuum evaporator
- Separatory funnel

Procedure:

- In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine **1,12-dibromododecane** and triphenylphosphine in a 1:2 molar ratio.
- Add N,N-dimethyl acetamide (DMAC) as the solvent.
- Heat the reaction mixture to 140-150°C under a nitrogen atmosphere with continuous stirring.^[1]
- Maintain the reaction at this temperature for 20 hours.^[1]
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent (DMAC) under vacuum to obtain a light yellow liquid crude product.^[1]
- Disperse the crude product in 45 mL of distilled water.

- Transfer the aqueous solution to a separatory funnel and extract twice with 90 mL of petroleum ether (b.p. 90-120°C) to remove any unreacted starting materials.[1]
- Separate the aqueous layer and remove the water using a rotary evaporator to yield the final product, dodecamethylene-bis(triphenylphosphonium) dibromide.[1]
- Dry the product under vacuum.

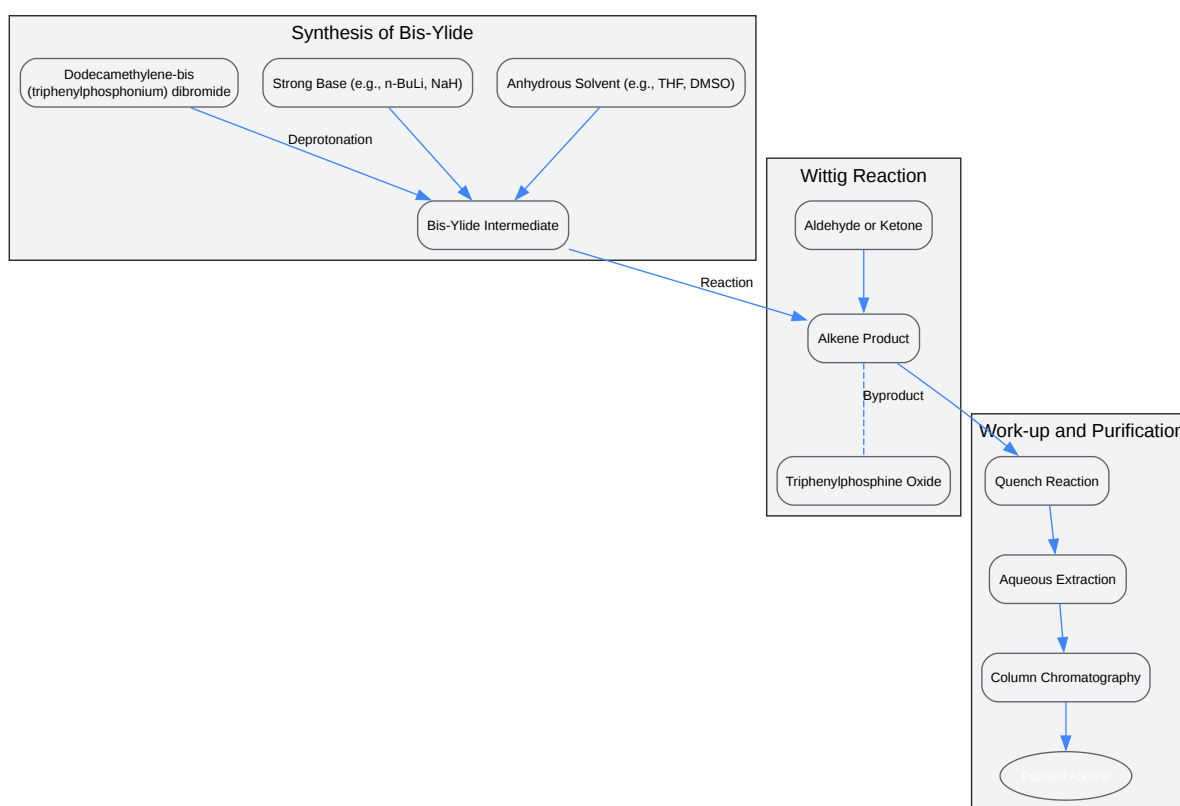
Characterization Data

Parameter	Value	Reference
Appearance	Light yellow liquid (crude)	[1]
Yield	81.6%	[1]
¹ H NMR (CDCl ₃)	δ 7.85-7.65 (m, 30H, Ar-H), 3.65-3.55 (m, 4H, P-CH ₂), 1.65-1.55 (m, 4H, P-CH ₂ -CH ₂), 1.25-1.15 (br s, 16H, -(CH ₂) ₈ -)	[2]
¹³ C NMR (100 MHz, CDCl ₃)	δ 134.72 (6s, ArCHpara), 133.53 (12d, J=10.2 Hz, ArCHmeta), 130.09 (12d, J=12.5 Hz, ArCHorto), 118.32 (6d, J=86.0 Hz, ArC-P), 30.17 (2d, C4,C11), 29.55 (2d, C5,C10), 29.39 (2d, C6,C9), 28.60 (2s, C7,C8), 22.26 (2d, J=50.10 Hz, C2,C13), 21.94 (2d, C3,C12)	[2]
³¹ P NMR (162 MHz, CDCl ₃)	δ 26.72 (s)	[2]

Application Protocol: Bis-Wittig Reaction

The following is a general protocol for a bis-Wittig reaction using dodecamethylene-bis(triphenylphosphonium) dibromide to form an alkene. The specific aldehyde or ketone, base, and reaction conditions will need to be optimized for the desired product.

Reaction Workflow



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Caption: General workflow for a bis-Wittig reaction.

Materials:

- Dodecamethylene-bis(triphenylphosphonium) dibromide
- Anhydrous solvent (e.g., THF, DMSO)
- Strong base (e.g., n-butyllithium, sodium hydride, sodium amide)
- Aldehyde or ketone
- Anhydrous reaction vessel
- Magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Ylide Formation:
 - In an anhydrous reaction vessel under an inert atmosphere, suspend the dodecamethylene-bis(triphenylphosphonium) dibromide in the chosen anhydrous solvent.
 - Cool the suspension to the appropriate temperature (e.g., 0°C or -78°C for n-BuLi).
 - Slowly add two equivalents of the strong base. A color change (typically to deep red or orange) indicates the formation of the ylide.
 - Stir the mixture for a specified time to ensure complete ylide formation.
- Wittig Reaction:
 - Slowly add a solution of the aldehyde or ketone (two equivalents for intermolecular reaction, one equivalent for intramolecular reaction) in the same anhydrous solvent to the ylide solution at the appropriate temperature.
 - Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

- Work-up and Purification:
 - Quench the reaction by the addition of a protic solvent (e.g., water or saturated ammonium chloride solution).
 - Extract the product with a suitable organic solvent.
 - Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Note: The stereoselectivity of the Wittig reaction (formation of E or Z alkene) depends on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. Non-stabilized ylides, such as the one derived from dodecamethylene-bis(triphenylphosphonium) dibromide, generally favor the formation of the Z-alkene.

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References

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